Comparative Potency Against Steroid Sulfatase (STS) in MCF-7 Cells: COUMATE vs. Optimized 3-Substituted Analogs
COUMATE exhibits moderate potency as an STS inhibitor, with an IC50 of 380 nM in intact MCF-7 breast cancer cells [1]. In a direct head-to-head study within the same laboratory and using the same assay system, optimized 3-substituted analogs of COUMATE, such as 3-hexyl-4-methylcoumarin-7-O-sulfamate and 3-benzyl-4-methylcoumarin-7-O-sulfamate, demonstrated significantly enhanced potency, with IC50 values of 0.68 nM and 1 nM, respectively [2].
| Evidence Dimension | STS Inhibitory Potency (IC50) in Intact MCF-7 Cells |
|---|---|
| Target Compound Data | 380 nM |
| Comparator Or Baseline | 3-Hexyl-4-methylcoumarin-7-O-sulfamate: 0.68 nM; 3-Benzyl-4-methylcoumarin-7-O-sulfamate: 1 nM |
| Quantified Difference | Approximately 380- to 560-fold less potent than optimized 3-substituted analogs |
| Conditions | Intact MCF-7 human breast cancer cells; substrate: [3H]estrone sulfate |
Why This Matters
This quantitative difference establishes COUMATE as the essential baseline (parent scaffold) for SAR studies and validates its use as a control compound against which the potency of new, optimized analogs can be measured.
- [1] BindingDB. Affinity data for BDBM50051829: 4-methyl-2-oxo-2H-chromen-7-yl sulfamate. View Source
- [2] Ciurleo, R., et al. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Omega, 2018, 3(9), 10748–10772. View Source
